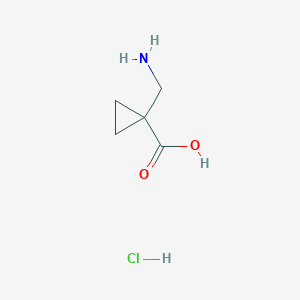

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Beschreibung

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a cyclopropane derivative characterized by an aminomethyl group (-CH₂NH₂) and a carboxylic acid (-COOH) group on the cyclopropane ring, with the amine moiety in the hydrochloride salt form. Its molecular formula is C₅H₁₀ClNO₂ (calculated based on structural analysis). This compound is primarily used as a biochemical building block for synthesizing bioactive reagents and exhibits inhibitory activity against L-amino acid transporters and voltage-gated calcium channel α2δ subunits . Its unique cyclopropane ring confers rigidity, which is advantageous for targeting specific biological interactions.

Eigenschaften

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTXENKRXZLJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-23-1 | |

| Record name | 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation & Cyclization of Acyl-Methionine Esters | D,L-N-acetylmethionine methyl ester | Dimethyl sulfate, alkali metal alcoholate, saponification, HCl acidification, propylene oxide | High yield, industrially feasible, avoids hazardous reagents | Requires multiple steps, careful temperature control |

| Hydrocarbonylation Cyclization of Nitroacetic Acid Ester | Nitroacetic acid ester, 1,2-dihaloethane | Na₂CO₃ catalyst, tin dichloride reduction, base hydrolysis, crystallization | Simple, high purity product | Use of carcinogenic 1,2-dihaloethane, multiple steps |

| Diazomethane Pyrazoline Route | α-Acylamino-acrylic acid esters | Diazomethane, pyrolysis, saponification | Established method | Toxic, explosive diazomethane |

| Isocyano Ester Hydrolysis | Isocyano-acetic acid esters, 1,2-dibromoethane | Sodium hydride, hydrolysis | Direct hydrolysis | Carcinogenic reagents, hazardous bases |

| S-Alkylation & Cyclization | N-butoxycarbonyl-methionine methyl ester | Fluorosulphonic acid methyl ester, sodium hydride | Direct cyclization | Hazardous reagents, not industrially preferred |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form cyclopropane carboxylic acid derivatives.

Reduction: Reduction reactions can yield aminomethyl cyclopropane derivatives.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation

Role in Ethylene Production

ACC HCl is primarily known for its function as a plant growth regulator. It acts as a precursor to ethylene, a vital plant hormone that regulates various physiological processes, including fruit ripening, flower wilting, and leaf fall. When applied to plants, ACC is enzymatically converted to ethylene, promoting growth and development. This property is particularly useful in agriculture for enhancing crop yields and managing the timing of fruit maturation .

Pharmacological Applications

Inhibition of Amino Acid Transporters

Recent studies have highlighted the potential of ACC HCl in pharmacology. It has been shown to inhibit L-amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels. These interactions suggest its possible use in developing treatments for conditions related to amino acid transport dysregulation and calcium channel-related disorders .

Biochemical Reagent Synthesis

ACC HCl serves as a biological module for synthesizing active biochemical reagents. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in drug development and biochemical research .

Synthetic Applications

Building Block for Chemical Synthesis

ACC HCl is utilized as a synthetic intermediate in the production of various compounds, including bactericides, fungicides, and insecticides. Its ability to undergo specific chemical transformations makes it an essential component in agrochemical formulations .

Case Study 1: Ethylene Production Enhancement

In a controlled study involving tomato plants, the application of ACC HCl resulted in increased ethylene production compared to untreated controls. This study demonstrated its efficacy in promoting fruit ripening under specific environmental conditions.

Case Study 2: Pharmacological Investigations

Research published in Frontiers in Plant Science indicated that ACC HCl's inhibition of amino acid transporters could be beneficial for developing new therapeutic agents targeting metabolic disorders related to amino acid transport .

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Plant Growth Regulation | Ethylene precursor | Enhances growth and ripening processes |

| Pharmacology | Inhibition of amino acid transporters | Potential treatment for metabolic disorders |

| Synthetic Chemistry | Intermediate for agrochemicals | Building block for bactericides and fungicides |

Wirkmechanismus

The mechanism by which 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The aminomethyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity to various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride and its analogs:

Structural and Functional Analysis

Cyclopropane Core Modifications

- 1-(Aminomethyl)cyclopropanecarboxylic acid HCl: The aminomethyl and carboxylic acid groups are positioned on the same carbon of the cyclopropane ring, creating a zwitterionic structure at physiological pH. This enhances solubility and interaction with polar biological targets .

- Ethyl/Methyl Esters : Replacement of the carboxylic acid with ester groups (-COOEt, -COOMe) increases lipophilicity, making these derivatives more suitable as intermediates for prodrugs or hydrophobic conjugates .

- Boc-Protected Analog : The tert-butoxycarbonyl (Boc) group protects the amine, enabling controlled deprotection during stepwise synthesis of peptides or complex molecules .

Physicochemical Properties

| Property | 1-(Aminomethyl)cyclopropanecarboxylic acid HCl | Ethyl Ester HCl | Boc-Protected Acid | Milnacipran HCl |

|---|---|---|---|---|

| Water Solubility | High (due to ionic groups) | Moderate | Low | Low |

| LogP (Lipophilicity) | ~-1.5 (estimated) | ~0.5 | ~1.8 | ~2.5 |

| Stability | Stable in dry conditions | Hydrolyzes to acid | Stable under inert conditions | Stable |

Research Findings

- Comparative Toxicity: Safety data for 1-aminocyclopropanecarboxylic acid derivatives indicate low acute toxicity (), whereas Milnacipran HCl has documented side effects due to its CNS activity .

- Synthetic Flexibility : Structural modifications (e.g., esterification, Boc protection) enable tailored physicochemical properties for drug delivery or metabolic stability .

Biologische Aktivität

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (ACCA) is a compound of significant interest in the fields of medicinal chemistry and plant biology due to its diverse biological activities. This article reviews the biological activity of ACCA, focusing on its mechanisms of action, therapeutic potential, and applications in enhancing plant resilience.

ACCA primarily functions as a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in various physiological processes. Ethylene regulates plant responses to environmental stressors, including pathogen attacks and abiotic stresses like drought. The conversion of ACCA to ethylene is facilitated by the enzyme ACC oxidase, which is upregulated under stress conditions .

Key Mechanisms:

- Ethylene Production: ACCA is converted to ethylene, enhancing plant defense mechanisms against pathogens and stress .

- Caspase Activation: In mammalian systems, ACCA has been noted to activate procaspase-3, implicating its role in apoptotic pathways.

Antidepressant Activity

Research has demonstrated that derivatives of 1-(aminomethyl)cyclopropanecarboxylic acid exhibit potential antidepressant effects. A series of synthesized compounds were evaluated for their pharmacological activity, showing efficacy superior to traditional antidepressants like imipramine and desipramine. One notable derivative, midalcipran (INN), is currently in phase III clinical trials for its antidepressant properties .

Anticancer Properties

ACCA derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation, particularly targeting colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23).

Applications in Agriculture

ACCA plays a pivotal role in enhancing plant resistance to environmental stressors. Studies indicate that applying ACCA can significantly improve maize resistance against fungal attacks and drought conditions. This is attributed to its ability to modulate ethylene biosynthesis, which enhances the plant's defense mechanisms .

Research Findings

- Binding Energy: A study reported a binding energy of -9.98 kcal/mol for ACCA, indicating strong interactions with target proteins involved in stress responses .

- Field Trials: Experimental applications of ACCA in maize have shown promising results in increasing crop yield and resilience under stress conditions .

Data Summary

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | More effective than imipramine | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Plant Stress Resistance | Enhances resistance to drought and pathogens |

Case Studies

- Antidepressant Efficacy Study : A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and tested in animal models, demonstrating significant antidepressant activity without major side effects compared to traditional treatments .

- Plant Resistance Enhancement : Field studies with maize treated with ACCA showed improved resistance against pathogenic attacks and enhanced drought tolerance, suggesting its potential as a biostimulant in agriculture .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst (Rh(II)) | 0.5–2 mol% | Higher catalyst load improves ring formation but may increase byproducts |

| Temperature | 0–25°C (cyclopropanation step) | Lower temps favor selectivity |

| Reaction Time | 4–24 hours | Prolonged time enhances conversion |

Basic: How should researchers handle discrepancies in hazard classifications across safety data sheets (SDS)?

Answer:

Conflicting SDS data (e.g., : non-hazardous vs. : skin/eye irritant) necessitate a precautionary approach:

Verify Purity : Impurities or isomer variations (e.g., stereochemistry) may alter toxicity profiles.

Contextualize Use : Assess exposure routes (e.g., inhalation of powders vs. solution handling).

Adopt Strict Protocols : Use PPE (gloves, goggles) and work in ventilated areas regardless of SDS claims .

Consult Updated Sources : Prioritize recent SDS from reputable suppliers (e.g., Cayman Chemical, PubChem).

Advanced: What mechanistic insights explain its inhibition of L-amino acid transporters and voltage-gated calcium channels?

Answer:

The compound’s cyclopropane ring imposes structural rigidity, enabling selective interactions:

- L-Amino Acid Transporters : Competes with endogenous substrates via mimicry of zwitterionic amino acid geometry, blocking uptake .

- Calcium Channel α2δ Subunits : The aminomethyl group may chelate Ca²⁺ or disrupt voltage-sensing domains via hydrophobic interactions.

Experimental Design : - Use patch-clamp electrophysiology to measure Ca²⁺ currents in neuronal cells.

- Employ radiolabeled amino acids (e.g., ³H-leucine) to quantify transporter inhibition kinetics .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

Conflicting stability profiles may arise from:

- Protonation States : The hydrochloride salt’s stability depends on pH-dependent solubility (e.g., precipitates at neutral pH).

- Analytical Methods : Use HPLC-MS to monitor degradation products (e.g., ring-opening at pH < 2 or > 9).

Protocol :

Prepare buffered solutions (pH 2–12).

Incubate compound at 37°C for 24–72 hours.

Quantify intact compound via UV absorbance (220 nm) or NMR (cyclopropane ring proton signals at δ 1.2–1.8 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm cyclopropane ring integrity (¹H NMR: geminal protons at δ 1.2–1.8 ppm; ¹³C NMR: ring carbons at 15–25 ppm) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 115.13 .

Advanced: How does the cyclopropane ring influence its reactivity in nucleophilic substitution reactions?

Answer:

The strained cyclopropane ring enhances reactivity:

- Ring-Opening : Susceptible to nucleophiles (e.g., amines, thiols) attacking the electrophilic carbons, forming open-chain products.

- Steric Effects : The aminomethyl group directs regioselectivity; bulky substituents favor trans-addition.

Case Study : Reaction with benzylamine yields a β-amino acid derivative, characterized by X-ray crystallography .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Environment : Protect from light (UV-sensitive) and moisture (desiccate with silica gel).

- Stability Check : Monitor via annual HPLC analysis; discard if purity drops below 90% .

Advanced: How can enantiomeric purity be achieved in asymmetric synthesis?

Answer:

- Chiral Catalysts : Use Ru(II)- or Co(III)-salen complexes to induce enantioselective cyclopropanation .

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases.

- X-ray Crystallography : Confirm absolute configuration of single crystals grown from ethanol/water .

Basic: What in vitro models are suitable for studying its pharmacological effects?

Answer:

- Cell Lines : SH-SY5Y (neuroblastoma) for calcium channel studies .

- Transport Assays : Caco-2 monolayers to evaluate amino acid transporter inhibition .

- Dose Range : 1–100 µM, based on IC₅₀ values from preliminary MTT assays.

Advanced: What computational methods predict its interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to α2δ subunit (PDB ID: 6J8E).

- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability.

- QSAR Models : Correlate substituent effects (e.g., halogenation) with transporter affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.